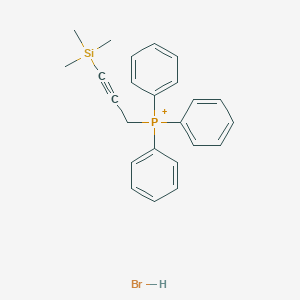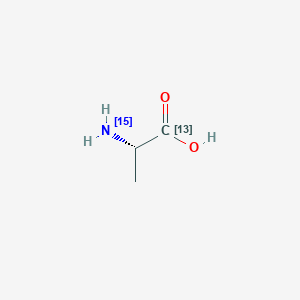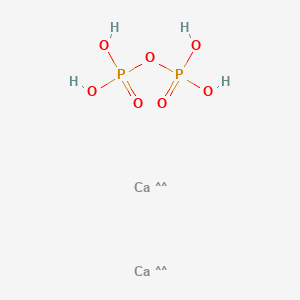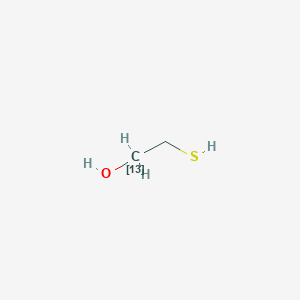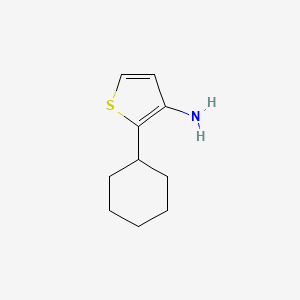![molecular formula C10H18O2 B12062484 (1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)
(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,3S,4R)-1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2,3-ジオールは、ビシクロ[2.2.1]ヘプタン骨格に2つのヒドロキシル基が結合したユニークな構造を持つ二環式有機化合物です。
2. 製法
合成経路および反応条件: (1S,2R,3S,4R)-1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2,3-ジオールの合成は、通常、ディールス・アルダー反応、続いて選択的還元と水酸化の工程を伴います。適切なジエンとジエノファイル間のディールス・アルダー反応により、二環式コアが形成され、次に、還元と水酸化が行われて、目的の位置にヒドロキシル基が導入されます。
工業生産方法: この化合物の工業生産には、収率と純度を最大化する最適化された反応条件が用いられる場合があります。これには、触媒の使用、制御された温度と圧力条件、ならびに再結晶やクロマトグラフィーなどの精製技術が含まれます。
反応の種類:
酸化: (1S,2R,3S,4R)-1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2,3-ジオール中のヒドロキシル基は、酸化されてケトンまたはアルデヒドを形成することができます。
還元: この化合物は、使用される還元剤に応じて、さまざまな誘導体に還元することができます。
置換: ヒドロキシル基は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 塩化チオニルと三臭化リンなどの試薬は、置換反応に使用できます。
主な生成物:
酸化: ケトンまたはアルデヒドの生成。
還元: アルコール誘導体の生成。
置換: ハロゲン化誘導体または他の置換された生成物の生成。
4. 科学研究における用途
化学: (1S,2R,3S,4R)-1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2,3-ジオールは、そのユニークな構造と反応性から、有機合成におけるビルディングブロックとして使用されます。複雑な分子を合成し、反応機構を研究するために使用できます。
生物学: 生物学的研究では、この化合物は、二環式化合物に関与する酵素相互作用と代謝経路を研究するために使用できます。
産業: 産業部門では、(1S,2R,3S,4R)-1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2,3-ジオールは、特殊化学品や材料の製造に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol typically involves the Diels-Alder reaction followed by selective reduction and hydroxylation steps. The Diels-Alder reaction between a suitable diene and dienophile forms the bicyclic core, which is then subjected to reduction and hydroxylation to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
Chemistry: (1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol is used as a building block in organic synthesis due to its unique structure and reactivity. It can be used to synthesize complex molecules and study reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving bicyclic compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
作用機序
(1S,2R,3S,4R)-1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2,3-ジオールの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ヒドロキシル基は、これらの相互作用において重要な役割を果たし、結合とそれに続く生化学反応を促進します。この化合物は、シグナル伝達経路にも参加し、細胞プロセスと代謝活動を影響を与える可能性があります。
類似の化合物:
カンファー: 類似の構造を持つが官能基が異なる二環式ケトン。
ボルネオール: 類似の骨格を持つが立体化学が異なる二環式アルコール。
イソボルネオール: ボルネオールとは立体化学が異なる別の二環式アルコール。
ユニークさ: (1S,2R,3S,4R)-1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2,3-ジオールは、その特定の立体化学と2つのヒドロキシル基の存在により、ユニークです。これにより、研究や産業におけるさまざまな用途にとって貴重な化合物となっています。
類似化合物との比較
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Borneol: A bicyclic alcohol with a similar framework but different stereochemistry.
Isoborneol: Another bicyclic alcohol with a different stereochemistry compared to borneol.
Uniqueness: (1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
(1S,2R,3S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8-,10+/m0/s1 |
InChIキー |
AYEOSGBMQHXVER-AZQAYCESSA-N |
異性体SMILES |
C[C@]12CC[C@H](C1(C)C)[C@@H]([C@@H]2O)O |
正規SMILES |
CC1(C2CCC1(C(C2O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


